N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
“N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
“N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” may have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action for “N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” would depend on its specific biological targets. It may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3,4-difluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
“N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide” is unique due to the presence of both fluorine atoms and the phenylpiperazine moiety, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGKNPWQWJMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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